Octadecadienoic acid, dimer

Description

Contextualization within Dimeric Fatty Acid Chemistry and Nomenclature

Octadecadienoic acid, dimer, belongs to a class of compounds known as dimerized fatty acids. These are produced by the dimerization of C18 unsaturated fatty acids, such as oleic and linoleic acid, which are commonly sourced from vegetable oils like tall oil, soybean oil, and rapeseed oil. wikipedia.orgatamankimya.com The dimerization process, typically catalyzed by clays (B1170129) like montmorillonite (B579905), involves heating the fatty acids, leading to the formation of a larger molecule with two carboxylic acid functional groups. wikipedia.orgijacskros.commdpi.com

The resulting product is a complex mixture that primarily contains C36 dimer acid, but also includes trimer acids (C54) and unreacted monomeric fatty acids. wikipedia.org The structure of the dimer can vary, presenting as cyclic, acyclic, or aromatic, depending on the feedstock and reaction conditions. mostwiedzy.pl A characteristic feature of many dimer acids is the formation of a cyclohexene (B86901) ring through a Diels-Alder type reaction. wikipedia.org

From a nomenclature perspective, "this compound" is a general term. More specific names can be used depending on the starting fatty acid, such as dilinoleic acid when derived from linoleic acid. The CAS number for the general C18 unsaturated fatty acid dimer is 61788-89-4. wikipedia.orgcymitquimica.comcas.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | C36 Dimer acid, Dimer Fatty acid, (Octadecadienoic acid) dipolymer |

| CAS Number | 61788-89-4 |

| Molecular Formula | C36H64O4 |

| Molecular Weight | 560.91 g/mol |

Significance as a Bio-Based Building Block in Polymer Science and Sustainable Materials Research

The significance of this compound, lies in its identity as a renewable, bio-based building block for polymer synthesis. researchgate.netlcpo.fr As the chemical industry moves towards a more sustainable "greener" future, there is a growing demand for materials derived from renewable resources to substitute petroleum-based products. persistencemarketresearch.comieabioenergy.com Dimer acids, sourced from vegetable oils, offer a viable and environmentally friendly alternative. atamankimya.comnih.gov

The dicarboxylic nature of this compound, makes it an ideal monomer for producing a variety of polymers, most notably polyamides. wikipedia.orgresearchgate.net These bio-based polyamides are used extensively in applications such as hot-melt adhesives, coatings, and inks. atamankimya.comijacskros.compersistencemarketresearch.com The long, aliphatic, and often branched structure of the dimer acid imparts desirable properties to the resulting polymers, including:

Flexibility and Elasticity: The long carbon chains contribute to the flexibility of the polymer backbone. researchgate.net

Hydrophobicity and Hydrolytic Stability: The aliphatic nature of the dimer acid leads to polymers with excellent water resistance. researchgate.net

High Impact Strength: The unique structure can enhance the toughness of materials. researchgate.net

Adhesion: Polyamides derived from dimer acids exhibit strong adhesion to various substrates. researchgate.net

Furthermore, this compound, is a key component in the synthesis of other important polymers like polyesters and polyurethanes. ijacskros.comresearchgate.net For instance, it can be reacted with polyols to create polyester (B1180765) polyols, which are then used to produce polyurethane coatings. researchgate.net Research has also explored its use in creating non-isocyanate polyurethanes (NIPUs), which avoids the use of toxic isocyanates. mostwiedzy.plnih.gov The versatility of dimer acids allows for the tuning of polymer properties by adjusting the composition and ratio of reactants, making them highly valuable in the development of sustainable and high-performance materials. researchgate.netnih.gov

Historical Evolution of Research on Dimer Acid Synthesis and Applications

The study and application of polymerized fatty oils date back centuries, with early uses in paints. ijacskros.com The more formal scientific exploration of fatty acid dimerization began in the early 20th century. During World War I, lubricants were produced by exposing fatty acids to high voltage. ijacskros.com The 1940s saw significant advancements with Bradley and colleagues elucidating the reaction mechanisms for dimer formation from fatty acid esters. ijacskros.com

A pivotal development in the commercial production of dimer acids was the introduction of clay-catalyzed dimerization, a method detailed in patents from Emery Industries in the 1950s. google.com This process, which involves heating unsaturated fatty acids in the presence of montmorillonite clay, remains the most important industrial method for dimer acid production. google.comchembk.com

Initially, the primary application for dimer acids was in the production of nonreactive polyamide resins for uses like hot melt adhesives. google.comsoftbeam.net Over time, the range of applications has expanded significantly. Research has focused on improving the synthesis process to achieve better selectivity and yield under milder conditions, exploring both homogeneous and heterogeneous catalysis. ijacskros.com The growing emphasis on sustainability and bio-based materials in recent decades has spurred a resurgence of interest in dimer acids. researchgate.netpersistencemarketresearch.com Current research continues to explore new applications, from advanced bio-based plastics and elastomers to environmentally friendly plasticizers for PVC. mdpi.comneliti.com The market for dimer acid has shown consistent growth, reflecting its increasing importance across various industries, including construction, automotive, and electronics. persistencemarketresearch.comthebrainyinsights.com

Table 2: Key Milestones in Dimer Acid Research and Application

| Period | Milestone |

|---|---|

| Middle Ages | Viscous products from heated oils used in paints. ijacskros.com |

| World War I | High-voltage exposure of fatty acids to produce lubricants. ijacskros.com |

| 1940s | Elucidation of dimer formation mechanisms by Bradley et al. ijacskros.com |

| 1950s | Development of clay-catalyzed dimerization process by Emery Industries. google.com |

| 1980s-Present | Expansion into reactive polyamides, coatings, and sustainable materials. persistencemarketresearch.comsoftbeam.neteconmarketresearch.com |

| 21st Century | Increased focus on bio-based polymers and green chemistry applications. researchgate.netlcpo.fr |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70693-74-2 |

|---|---|

Molecular Formula |

C36H64O4 |

Molecular Weight |

560.9 g/mol |

IUPAC Name |

(2E,4E)-octadeca-2,4-dienoic acid |

InChI |

InChI=1S/2C18H32O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*14-17H,2-13H2,1H3,(H,19,20)/b2*15-14+,17-16+ |

InChI Key |

SXTRPKMGIPAASI-AVGFOOTESA-N |

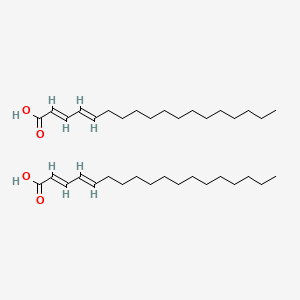

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C/C(=O)O.CCCCCCCCCCCCC/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC(=O)O.CCCCCCCCCCCCCC=CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Octadecadienoic Acid, Dimer Formation

Thermal Dimerization Processes

Thermal dimerization represents a foundational approach to the synthesis of octadecadienoic acid, dimer, relying on high temperatures to induce the intermolecular reaction between unsaturated fatty acid molecules. This process is typically conducted in the absence of a catalyst and is particularly effective for polyunsaturated fatty acids. researchgate.net

Investigation of Reaction Conditions and Parameters

The efficiency and selectivity of thermal dimerization are highly dependent on several key reaction parameters, including temperature, pressure, and the presence of water.

Temperature: The reaction is generally carried out at elevated temperatures, often in the range of 200–300°C. tdx.cat The high thermal energy is necessary to overcome the activation energy for the intermolecular C-C bond formation. However, excessively high temperatures can lead to undesirable side reactions such as decarboxylation and the formation of colored byproducts, which can compromise the yield and quality of the final product. tubitak.gov.tr

Pressure: The process is often conducted under pressure, which can range from 5 to 11 atmospheres. researchgate.net Maintaining an elevated pressure helps to keep the reactants in the liquid phase and can influence the reaction kinetics.

The interplay of these parameters is critical for optimizing the thermal dimerization process. The following table summarizes typical reaction conditions.

Table 1: Typical Reaction Conditions for Thermal Dimerization of Octadecadienoic Acid

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 200 - 300 °C | To provide sufficient energy for the dimerization reaction. |

| Pressure | 5 - 11 atm | To maintain the reactants in the liquid phase and influence reaction kinetics. |

| Water Content | 1 - 5% | To suppress side reactions such as decarboxylation and dehydration. |

| Reaction Time | 2 - 4 hours | To allow for sufficient conversion of the monomer to the dimer. |

Mechanistically, the thermal dimerization of polyunsaturated fatty acids is widely believed to proceed through a Diels-Alder type reaction. researchgate.nettubitak.gov.tr This involves the isomerization of a non-conjugated fatty acid to a conjugated diene, which then reacts with another unsaturated fatty acid (the dienophile) to form a cyclic dimer. researchgate.net For monounsaturated fatty acids, the reaction is thought to involve the formation of a dienoic acid intermediate through a hydrogen transfer reaction, which then undergoes dimerization. researchgate.net

Catalytic Dimerization Approaches

To overcome the limitations of high-temperature thermal processes, catalytic methods have been developed. These approaches offer the advantages of milder reaction conditions, improved selectivity, and higher yields of the desired dimer acid. researchgate.net Heterogeneous catalysis, in particular, has garnered significant attention due to the ease of catalyst separation and potential for reuse.

Heterogeneous Catalysis: Clay and Zeolite Systems

Among the various solid acid catalysts explored, clay minerals and zeolites have emerged as highly effective systems for the dimerization of octadecadienoic acid.

The catalytic performance of clays (B1170129) and zeolites is intrinsically linked to their unique structural and compositional features.

Montmorillonite (B579905) Clay: Montmorillonite, a type of smectite clay, is one of the most commonly used catalysts for this reaction. scielo.brnih.gov Its layered aluminosilicate (B74896) structure, with a high cation exchange capacity and large surface area, provides a confined environment for the dimerization reaction to occur. researchgate.netscielo.br The interlayer spacing within the montmorillonite structure is a critical factor; a larger interlayer space can accommodate the bulky fatty acid molecules and facilitate the formation and diffusion of the even larger dimer product, thereby enhancing the reaction yield. tubitak.gov.trresearchgate.net Modification of montmorillonite, for instance, through intercalation with organic cations, can increase this interlayer spacing and improve the catalyst's dispersibility in the fatty acid medium. researchgate.net

The composition of montmorillonite, particularly the ratio of aluminum to silicon, also plays a role. However, studies have shown that minor variations in the Al/Si ratio may not have a significant effect on the dimerization reaction. researchgate.net

Zeolites: Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong acidic sites. researchgate.net Their uniform pore sizes can impart shape selectivity to the dimerization reaction, potentially leading to a more controlled product distribution. researchgate.net Different types of zeolites, such as Ferrierite, have been shown to be effective catalysts for the isomerization and dimerization of unsaturated fatty acids. researchgate.net The three-dimensional channel system of certain zeolites is considered advantageous for these reactions. mdpi.com

The following table provides a comparative overview of the properties of montmorillonite and zeolite catalysts used in octadecadienoic acid dimerization.

Table 2: Properties of Montmorillonite and Zeolite Catalysts

| Catalyst Property | Montmorillonite | Zeolite |

|---|---|---|

| Structure | Layered aluminosilicate | Crystalline microporous aluminosilicate |

| Key Structural Feature | Interlayer spacing | Uniform pore and channel system |

| Surface Area | High | High |

| Acidity | Both Brønsted and Lewis acid sites | Strong Brønsted and/or Lewis acid sites |

| Selectivity | Influenced by interlayer spacing and acidity | Potentially shape-selective due to defined pore structure |

The acidic nature of clay and zeolite catalysts is fundamental to their catalytic activity in the dimerization of unsaturated fatty acids. Both Brønsted and Lewis acid sites are present and play distinct roles in the reaction mechanism. researchgate.netnih.gov

Brønsted Acidity: Brønsted acid sites, which are proton-donating sites, are believed to be crucial for initiating the dimerization reaction. researchgate.net They can protonate the double bonds of the fatty acids, leading to the formation of carbocation intermediates, which are key species in the subsequent C-C bond-forming steps. researchgate.net

Lewis Acidity: Lewis acid sites, which are electron-pair accepting sites, are thought to facilitate the initial isomerization of non-conjugated fatty acids (like linoleic acid) to their conjugated isomers. researchgate.net This conjugation is a prerequisite for the subsequent Diels-Alder type cycloaddition reaction. researchgate.net

The optimal catalytic performance is often achieved with a balance between Brønsted and Lewis acidity. The presence of both types of acid sites creates a synergistic effect, promoting both the necessary isomerization and the subsequent dimerization steps. researchgate.net The strength and concentration of these acid sites can be tailored by modifying the catalyst, for example, through acid activation of clays or by varying the silicon-to-aluminum ratio in zeolites. researchgate.netresearchgate.net

Research has shown a direct correlation between the catalyst's acidity and its activity. For instance, increasing the acid treatment of montmorillonite clay has been shown to enhance its catalytic activity in acid-catalyzed reactions. researchgate.net

The following table illustrates the effect of modifying montmorillonite on its acidity and catalytic performance in the dimerization of unsaturated fatty acids.

Table 3: Effect of Montmorillonite Modification on Acidity and Dimer Acid Yield

| Catalyst | Brønsted Acidity (mmol/g) | Lewis Acidity (mmol/g) | Dimer Acid Yield (%) | Dimer Selectivity (%) |

|---|---|---|---|---|

| Mg-MMT (unmodified) | 0.045 | 0.128 | 32.69 | 73.10 |

| O-MMT (modified) | 0.052 | 0.133 | 50.86 | 72.19 |

| T-MMT (modified) | 0.056 | 0.141 | 68.03 | 72.77 |

Data adapted from a study on the dimerization of unsaturated fatty acids at 240°C for 3 hours. researchgate.net

A significant advantage of heterogeneous catalysts is their potential for regeneration and reuse, which is crucial for the economic viability and environmental sustainability of the process.

Clay Catalysts: While montmorillonite catalysts are effective, their reuse can be challenging. In some industrial processes, the catalyst is discarded after a single use due to economic considerations related to recycling. researchgate.net However, research into the regeneration of clay catalysts is ongoing. Regeneration typically involves washing the spent catalyst to remove adsorbed organic material, followed by thermal treatment to restore its activity.

Zeolite Catalysts: Zeolites generally exhibit good thermal stability, making them more amenable to regeneration. urjc.es A common regeneration method for zeolites is calcination, which involves heating the catalyst in air to burn off coke and other organic deposits that can deactivate the active sites. urjc.es Studies have demonstrated that zeolite catalysts can be reused for multiple cycles with minimal loss of activity. For example, modified Ferrierite zeolite catalysts have been shown to be reusable for at least three cycles in the conversion of oleic acid. researchgate.net Similarly, H-Beta-19 zeolite has been identified as a suitable catalyst that can be fully regenerated by calcination. urjc.es

The reusability of a catalyst is a key performance indicator. The following table presents hypothetical data illustrating the concept of catalyst reusability over several cycles.

Table 4: Hypothetical Catalyst Reusability Data

| Cycle | Conversion (%) |

|---|---|

| 1 | 95 |

| 2 | 93 |

| 3 | 91 |

| 4 | 88 |

Enzymatic Dimerization Pathways

Enzymatic processes offer a highly specific route to the dimerization of octadecadienoic acid, primarily through the action of lipoxygenases which generate radical intermediates.

Role of Lipoxygenases in Fatty Acid Dimer Formation

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. nih.govescholarship.org This reaction is the initial step in a cascade that can lead to dimer formation. The catalytic cycle begins with the active ferric form of the enzyme abstracting a hydrogen atom from a methylene (B1212753) group in the pentadiene system of octadecadienoic acid (linoleic acid). nih.gov This results in the formation of a fatty acid radical. Molecular oxygen then reacts with this radical to form a peroxyl radical, which is subsequently reduced to a hydroperoxide, regenerating the active form of the enzyme. nih.gov

In the absence of sufficient oxygen, the fatty acid radicals generated by lipoxygenase can participate in alternative reactions, including dimerization. nih.gov Under anaerobic conditions, in the presence of a fatty acid hydroperoxide to maintain the enzyme in its active ferric state, lipoxygenase can catalyze the formation of fatty acid dimers. nih.gov

Characterization of Non-Enzymatic Radical Intermediates and Coupling Reactions

The formation of octadecadienoic acid dimers via the lipoxygenase pathway proceeds through the coupling of fatty acid radicals. nih.gov Once the fatty acid radical is formed by the enzyme, it can react with another unsaturated fatty acid molecule. This is a non-enzymatic coupling reaction that leads to the formation of a C-C bond between the two fatty acid moieties. nih.gov

Studies using octadeca-9,12-diynoic acid (ODYA), an analogue of linoleic acid, have provided insight into the distribution of the radical on the carbon chain. nih.gov The electron spin in the ODYA radical was found to be located predominantly at C11 (72%), with smaller amounts at C9 (12%) and C13 (16%). nih.gov This distribution of the radical directly influences the structure of the resulting dimers. The coupling of an ODYA radical with an ODYA molecule resulted in three main dimeric products, with linkages at C9, C11, and C13 of one moiety to C11 of the other. nih.gov The prevalence of the C11-linked dimer corresponds to the high electron spin density at the C11 position of the radical intermediate. nih.gov

Table 2: Distribution of Dimeric Products from Lipoxygenase-Catalyzed Dimerization of ODYA

| Linkage Position on First ODYA Moiety | Linkage Position on Second ODYA Moiety | Percentage of Dimeric Product |

| C9 | C11 | 12% |

| C11 | C11 | 72% |

| C13 | C11 | 16% |

| Data from a study on the lipoxygenase-catalyzed dimerization of octadeca-9,12-diynoic acid (ODYA). nih.gov |

Elucidation of Dimerization Reaction Mechanisms

The precise mechanism of octadecadienoic acid dimerization, particularly in non-enzymatic, thermally-induced, or clay-catalyzed processes, has been a subject of scientific debate. The two primary proposed mechanisms are Diels-Alder cycloaddition and free radical reactions.

Diels-Alder Cycloaddition Pathways

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org It has been frequently proposed as a mechanism for the thermal dimerization of polyunsaturated fatty acids like linoleic acid. mdpi.comwikipedia.orgijacskros.com In this proposed pathway, one molecule of linoleic acid would first isomerize to a conjugated diene (conjugated linoleic acid), which would then act as the diene in the cycloaddition. A second molecule of linoleic acid would serve as the dienophile, reacting at one of its double bonds. wikipedia.orgrsc.org This would result in the formation of a cyclic C36 dicarboxylic acid. wikipedia.org

However, the validity of the Diels-Alder mechanism for fatty acid dimerization, especially under clay catalysis, has been questioned. nih.gov A key requirement for a Diels-Alder reaction is the presence of an electron-withdrawing group on the dienophile to facilitate the reaction. organic-chemistry.org The double bonds in octadecadienoic acid are not activated in this manner. nih.gov While acid catalysis can promote some Diels-Alder reactions, the conditions used in clay-catalyzed dimerization are thought to involve Brønsted acids, whereas Lewis acids are typically required to activate the dienophile. nih.gov Furthermore, the product mixture from clay-catalyzed dimerization contains a variety of acyclic and cyclic structures, which is not entirely consistent with a concerted Diels-Alder cycloaddition as the sole or primary mechanism. nih.gov

Free Radical Reaction Mechanisms

An alternative and more widely accepted mechanism, particularly for catalyzed dimerization, involves free radical or cationic intermediates. nih.govnih.gov In this pathway, the reaction is initiated by the formation of a radical or a carbocation on the fatty acid chain. This can be induced by heat or a catalyst. nih.gov The initial radical can then attack the double bond of a second fatty acid molecule, forming a new C-C bond and a new radical species. This process can continue, leading to a variety of branched, acyclic, and cyclic dimers. nih.gov

This mechanism is supported by the complex mixture of products observed in commercial dimer acid production, which includes not only cyclic dimers but also acyclic and aromatic structures. nih.gov The formation of these various structures can be explained by radical rearrangement, hydrogen abstraction, and cyclization reactions that are characteristic of free radical processes. nih.gov Unlike the highly specific Diels-Alder reaction, a free radical mechanism allows for the formation of a wider range of isomeric products, which is consistent with the analysis of commercially produced dimer acids. nih.gov

Isomerization and By-product Formation Analysis During Dimerizationresearchgate.netnih.govguidechem.com

The industrial synthesis of this compound, is a complex process that yields a mixture of various molecular structures rather than a single, uniform compound. The reaction conditions, particularly the use of clay catalysts at high temperatures, promote several competing and parallel reaction pathways. These pathways lead to the formation of a diverse range of structural isomers of the desired C36 dimer acid, as well as numerous by-products, including higher-order oligomers, modified monomers, and products of side reactions. nih.govnih.govmdpi.com The composition of the final product is highly dependent on the fatty acid feedstock and the specific process parameters employed. mdpi.comijacskros.com

Isomer Formation

During the clay-catalyzed dimerization of unsaturated fatty acids, the initial formation of a carbonium ion intermediate allows for various reaction possibilities beyond a simple Diels-Alder cycloaddition. nih.govnih.gov This leads to a complex mixture of dimer isomers with different linkages and cyclic structures. The distribution of these isomers is significantly influenced by the degree of unsaturation in the starting fatty acid. mdpi.com The primary isomeric forms produced include acyclic (linear), monocyclic, bicyclic, and aromatic structures. nih.govmdpi.com

For instance, the dimerization of oleic acid, which is monounsaturated, yields a substantial proportion of linear and non-aromatic monocyclic dimers. In contrast, starting materials with higher degrees of unsaturation, such as linoleic acid, tend to produce a greater percentage of aromatic and polycyclic dimers due to additional cyclization and hydrogen transfer reactions. nih.govmdpi.com The variety of linkages and structures limits the potential for crystallization, which is why dimer acids are typically viscous liquids at room temperature. nih.govresearchgate.netatamanchemicals.com

The analysis of the complex reaction mixture has historically been challenging, but modern analytical methods have enabled the estimation of the structural composition of these dimer acids. mdpi.com

Table 1: Estimated Structural Composition of Clay-Catalyzed Fatty Acid Dimers Data sourced from McMahon and Crowell mdpi.com

By-product Formation

In addition to the formation of various dimer isomers, several by-products are generated during the dimerization reaction. The presence and concentration of these by-products affect the purity, properties, and subsequent applications of the dimer acid product.

Key By-products in Dimerization:

Trimers and Higher Oligomers: The reaction does not stop at the dimer stage. Dimers can react further with monomeric fatty acids to form C54 trimers and even higher molecular weight oligomers. nih.gov These are typically separated from the dimer fraction through distillation. researchgate.net

Isostearic Acid: A significant by-product is isostearic acid, a C18 saturated branched-chain fatty acid. nih.govnih.gov Its formation involves the rearrangement of the fatty acid carbon chain via the carbonium ion intermediate, leading to the creation of methyl side groups. nih.gov This branched monomer is often found in the monomer fraction after distillation and can sometimes be a valuable product in its own right due to its unique physical properties, such as being a liquid with high oxidative stability. nih.gov

Inter-esters (Estolides): This class of by-products forms through an intermolecular esterification reaction where the carboxylic acid group of one fatty acid molecule adds across the double bond of another. nih.gov The formation of these inter-esters was noted even in early patents on the clay-catalyzed dimerization process. nih.gov

Other Side Reactions: The harsh reaction conditions can also promote other, less common side reactions. Decarboxylation may occur, reducing the functionality of the resulting molecules, although clay catalysis tends to minimize this compared to other acid catalysts. nih.gov The complex reaction mixture may also contain minor quantities of lactones and hydroxyl fatty acids. mdpi.com The remaining monomer fraction after the reaction is not just unreacted starting material but also contains unidentified products that are resistant to further dimerization. researchgate.net

Table 2: Overview of Major By-products in Octadecadienoic Acid Dimerization

Structural Elucidation and Isomeric Analysis of Octadecadienoic Acid, Dimer

Investigation of Molecular Architecture and Linkage Types

The dimerization of octadecadienoic acid, typically derived from fatty acids like linoleic acid, does not yield a single, uniform compound. Instead, it produces a complex mixture of molecules with varied structural arrangements and linkage types. nih.gov The process, often facilitated by catalysts such as montmorillonite (B579905) clay at high temperatures, leads to the formation of acyclic, monocyclic, and bicyclic structures through different reaction mechanisms. nih.govsemanticscholar.org

Analysis of Monocyclic, Bicyclic, and Acyclic Dimer Structures

The molecular architecture of octadecadienoic acid dimer is diverse, encompassing a range of structural motifs formed through intermolecular reactions. The primary structures identified are acyclic (non-cyclic), monocyclic (containing one ring), and bicyclic (containing two rings). semanticscholar.orgaocs.org

Acyclic Dimers: These are formed through direct carbon-carbon (C-C) or carbon-oxygen-carbon (C-O-C) ether linkages without the formation of a carbocyclic ring. aocs.org The C-C linked structures result from radical reactions involving the allyl radicals of the fatty acid chains. aocs.org

Monocyclic Dimers: These structures are predominantly formed through a Diels-Alder reaction, where a conjugated diene on one fatty acid molecule reacts with a double bond (dienophile) on another. This cycloaddition reaction results in a six-membered ring connecting the two fatty acid chains. aocs.org

Bicyclic Dimers: The formation of bicyclic structures is also a significant outcome of the dimerization process. These are often generated through intramolecular cyclization following the initial intermolecular linkage. Mass spectrometry of the dimer has provided evidence for the presence of these bicyclic forms. semanticscholar.orgaocs.org

The distribution of these structural types is highly dependent on the reaction conditions, such as temperature and the type of catalyst used. nih.gov

| Structural Type | Primary Formation Mechanism | Characteristic Linkage |

|---|---|---|

| Acyclic | Radical Combination | C-C or C-O-C Single Bonds |

| Monocyclic | Diels-Alder Cycloaddition | Six-membered Carbocyclic Ring |

| Bicyclic | Intramolecular Cyclization | Fused or Bridged Ring System |

Determination of Positional and Geometrical Isomerism

The structural complexity of the dimer is further amplified by the existence of numerous positional and geometrical isomers. acs.orgresearchgate.net This isomerism arises from the multiple double bonds in the parent octadecadienoic acid molecules and the various ways they can be involved in the dimerization reaction.

Positional Isomerism: This refers to the different possible locations of the linkages between the two fatty acid chains and the positions of the remaining double bonds. For instance, in a Diels-Alder reaction, different conjugated dienes can form along the fatty acid backbone, leading to various ring positions in the final dimer. researchgate.net There are 56 possible geometric and positional isomers of conjugated octadecadienoic acids, which contributes to the complexity of the resulting dimers. acs.org

Geometrical Isomerism: This pertains to the cis/trans configuration of the double bonds. The original cis double bonds of a fatty acid like linoleic acid can undergo isomerization to trans configurations during the high-temperature dimerization process. researchgate.net Furthermore, new double bonds and stereocenters are created during the reaction, leading to a multitude of diastereomers. The specific geometry of the double bonds significantly influences the physical properties and conformation of the fatty acid chain. researchgate.netnih.gov

The unambiguous determination of these isomers is a significant analytical challenge, often requiring a combination of chromatographic and spectroscopic techniques. acs.org

Characterization of Oligomeric (Trimer, Multimer) Components

The polymerization process initiated during dimerization does not necessarily terminate with the formation of dimers. Under typical reaction conditions, trimers and higher oligomers (multimers) are also formed. nih.govaocs.orgmdpi.com These oligomeric components are generally found in the residue remaining after the more volatile dimer fraction has been distilled. aocs.org

Advanced Spectroscopic and Chromatographic Methodologies

The structural elucidation of the complex mixture that constitutes "Octadecadienoic acid, dimer" relies heavily on sophisticated analytical methods. Spectroscopic and chromatographic techniques are essential for separating the components and identifying their detailed molecular features. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of fatty acid dimers. aocs.org Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the nuclei, allowing for the deduction of molecular structure and configuration. researchgate.net

In ¹H NMR spectroscopy, the chemical shifts of protons can help identify key structural features. For example, olefinic protons on double bonds, protons on carbons adjacent to the carboxylic acid group, and protons within the newly formed cyclic structures all appear in distinct regions of the spectrum. aocs.orgresearchgate.net This technique has been successfully used for the quantitative analysis of cyclic dimer content in reaction mixtures. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbons involved in double bonds, carbonyl groups, and the aliphatic chain help to confirm the structural assignments made from ¹H NMR and other data. aocs.orgresearchgate.net

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| -CH₃ (Terminal Methyl) | ~0.9 |

| -(CH₂)n- (Aliphatic Methylene) | ~1.2 - 1.6 |

| -CH₂-COOH (Methylene alpha to Carboxyl) | ~2.3 |

| -CH=CH- (Olefinic Protons) | ~5.3 - 5.7 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in the dimer molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

The FT-IR spectrum of an octadecadienoic acid dimer typically displays several characteristic absorption bands:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of C-H bonds in the long aliphatic chains (methyl and methylene (B1212753) groups). researchgate.net

C=O Stretch: A very strong, sharp absorption band around 1710 cm⁻¹ is the most prominent feature, representing the carbonyl stretch of the carboxylic acid group. researchgate.net

C=C Stretch: A weaker absorption around 1650 cm⁻¹ indicates the presence of carbon-carbon double bonds. The exact position and intensity can give clues about conjugation and cis/trans isomerism. researchgate.net

By analyzing the presence and characteristics of these bands, FT-IR provides rapid confirmation of the key functional moieties within the dimer structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | ~1710 | Very Strong, Sharp |

| C=C Stretch (Alkene) | ~1650 | Weak to Medium |

Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of octadecadienoic acid dimers. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed, often requiring derivatization of the fatty acid dimers into more volatile esters, such as fatty acid methyl esters (FAMEs), to facilitate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the dimer esters are separated based on their boiling points and polarity before being ionized and fragmented. The resulting mass spectrum provides a molecular ion peak, which corresponds to the molecular weight of the derivatized dimer, and a series of fragment ions that offer clues to its structure. For instance, the analysis of the methyl ester of a 9,12-octadecadienoic acid dimer would be expected to show a molecular ion peak corresponding to its increased molecular weight compared to the monomer. The fragmentation pattern can reveal information about the linkage between the two fatty acid units. Common fragmentation patterns for fatty acid esters include the loss of a methoxy group and successive losses of methylene groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of fatty acid dimers due to its applicability to less volatile and thermally labile compounds, sometimes even without derivatization. mdpi.com High-performance liquid chromatography (HPLC) coupled with MS is often considered an optimal method for separating the complex mixtures that can arise from dimerization reactions. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the detection of the molecular ion with minimal fragmentation, providing a clear indication of the dimer's molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, yielding structural information. This is crucial for distinguishing between different isomeric forms of the dimer. Care must be taken in LC-MS analysis, as artifactual fatty acid dimers can sometimes form in the ion source of the mass spectrometer, potentially leading to misidentification. nih.gov

A summary of common mass spectrometry findings for octadecadienoic acid and its derivatives is presented below.

| Analytical Technique | Ionization Mode | Typical Findings | Reference |

| GC-MS | Electron Ionization (EI) | Provides detailed fragmentation patterns for structural elucidation of FAMEs. | sciencepublishinggroup.com |

| LC-MS | Electrospray (ESI) | Allows for the analysis of underivatized fatty acids and dimers, providing clear molecular weight information. | mdpi.com |

| LC-MS/MS | ESI | Enables targeted fragmentation for detailed structural analysis and isomeric differentiation. | researchgate.net |

Chromatographic Separation Techniques (TLC, GPC) for Purity and Molecular Weight Distribution

Chromatographic techniques are fundamental for assessing the purity of octadecadienoic acid dimer samples and for determining their molecular weight distribution. Thin-layer chromatography (TLC) and gel permeation chromatography (GPC) are two widely used methods for these purposes.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis of reaction mixtures and for assessing the purity of isolated dimers. In the analysis of fatty acid dimerization products, TLC can effectively separate monomers, dimers, and higher-order oligomers based on their differing polarities. nih.gov A common stationary phase for this separation is silica gel, which is polar. A non-polar mobile phase, such as a mixture of n-hexane, diethyl ether, and acetic acid, allows the less polar dimers and trimers to travel further up the plate than the more polar monomers. nih.govnih.gov The separated components can be visualized by staining with reagents like iodine, which reacts with the double bonds in the fatty acid chains. nih.gov This allows for a quick visual assessment of the success of a dimerization reaction and the presence of residual monomer.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymeric materials, including fatty acid dimers and oligomers. researchgate.net The separation in GPC is based on the hydrodynamic volume of the molecules. sciencepublishinggroup.com Larger molecules, such as dimers and trimers, are excluded from the pores of the stationary phase and thus elute from the column faster than smaller molecules like the monomers, which can penetrate the pores. sciencepublishinggroup.com By calibrating the GPC system with standards of known molecular weight, it is possible to construct a calibration curve that relates elution time to molecular weight. sciencepublishinggroup.com This allows for the determination of the number average molecular weight (Mn) and weight average molecular weight (Mw) of a sample, providing a quantitative measure of the molecular weight distribution. GPC is particularly useful for characterizing the products of polymerization reactions where a range of oligomers may be present.

The following table summarizes the applications of these chromatographic techniques in the analysis of octadecadienoic acid dimers.

| Technique | Principle of Separation | Information Obtained | Typical Application |

| TLC | Adsorption/Polarity | Qualitative separation of monomers, dimers, and trimers | Purity assessment and reaction monitoring |

| GPC/SEC | Size Exclusion/Hydrodynamic Volume | Molecular weight and molecular weight distribution | Characterization of dimer and oligomer mixtures |

Ultraviolet-Visible (UV-Vis) and Raman Spectroscopy for Conjugated Systems

UV-Vis and Raman spectroscopy are valuable techniques for investigating the electronic structure of octadecadienoic acid dimers, particularly for the analysis of conjugated double bond systems that may be formed during the dimerization process.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The presence of a conjugated system of double bonds in a fatty acid dimer gives rise to characteristic UV absorption. researchgate.net The π electrons in the conjugated system can be excited to higher energy levels by absorbing UV radiation. The wavelength of maximum absorbance (λmax) is dependent on the extent of conjugation; as the number of conjugated double bonds increases, the energy required for the π to π* transition decreases, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift). youtube.comyoutube.com For example, conjugated dienes typically show a λmax around 230-240 nm. mdpi.com This property can be used to confirm the presence of conjugated systems within the dimer structure and to distinguish between different types of isomers.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, making it an excellent tool for studying the carbon-carbon double bonds (C=C) in fatty acids and their dimers. nih.gov The C=C stretching vibration in non-conjugated systems typically appears around 1655 cm⁻¹. researchgate.net In conjugated systems, the C=C stretching frequency can shift, and the intensity of the Raman signal is often enhanced. The relative intensity of the C=C stretching band (around 1660 cm⁻¹) to the C-H bending band (around 1440 cm⁻¹) has been correlated with the number of C=C double bonds in the fatty acid chain. scielo.br This allows for the characterization of the degree of unsaturation and conjugation within the dimer. Specific vibrational modes can also provide information about the conformation (cis/trans) of the double bonds.

Key spectroscopic data for the analysis of conjugated systems in octadecadienoic acid and its derivatives are summarized below.

| Spectroscopic Technique | Property Measured | Key Spectral Feature | Application |

| UV-Vis Spectroscopy | Electronic transitions (π → π*) | Wavelength of maximum absorbance (λmax) | Detection and characterization of conjugated double bond systems. |

| Raman Spectroscopy | Molecular vibrations | C=C stretching frequency and intensity | Identification of double bonds, assessment of conjugation, and conformational analysis. |

Derivatization and Chemical Modifications of Octadecadienoic Acid, Dimer

Esterification Reactions and Synthesis of Dimer Acid Esters

Esterification is a primary chemical modification of octadecadienoic acid, dimer, converting its carboxylic acid functionalities into ester groups. This process is crucial for producing a range of derivatives with applications as plasticizers, lubricants, and polymer additives. preprints.orgmdpi.com The synthesis of dimer acid esters can be achieved through various catalytic methods, including the use of sulfuric acid. sare.org

One notable synthesis involves the sulfuric acid-catalyzed esterification of C36 dimer acid with 2-ethylhexanol. sare.org Optimized conditions for this reaction on a larger scale include a 1:20 molar ratio of dimer acid to excess alcohol, heated to 120°C for 72 hours. sare.org The reaction is then neutralized, and the excess alcohol is removed via molecular distillation to yield the dimer acid 2-ethylhexyl ester with a high yield of 97%. sare.org An alternative method utilizing a Dean-Stark apparatus with toluene (B28343) as a solvent and a 1:2.2 molar ratio of dimer acid to 2-ethylhexanol at 140°C for 48 hours also produces a high yield of 96.7%. sare.org

Table 1: Synthesis Methods for Dimer Acid 2-Ethylhexyl Ester

| Parameter | Method 1: Excess Alcohol | Method 2: Dean-Stark |

|---|---|---|

| Catalyst | Concentrated Sulfuric Acid | Sulfuric Acid (30% mole ratio) |

| Reactant Ratio (Dimer Acid:Alcohol) | 1:20 | 1:2.2 |

| Solvent | None (Excess Alcohol) | Toluene |

| Temperature | 120°C | 140°C (Reflux) |

| Reaction Time | 72 hours | 48 hours |

| Yield | 97% | 96.7% |

Data derived from Shehu Isah's presentation on the synthesis of Dimer Acid 2-Ethylhexyl Esters. sare.org

In a move towards more sustainable chemical production, research has focused on the synthesis of dimer acid esters using alcohols derived from renewable sources. preprints.org This approach results in products that are 100% derived from renewable feedstocks, as the dimer acid itself originates from natural fatty acids. preprints.org The esterification with these renewable alcohols produces "dimerates" that are being explored as green plasticizers. preprints.orgmdpi.com The properties of these bio-based esters can be tailored by selecting alcohols with varying aliphatic chain lengths. mdpi.com

Dimer acid esters have found significant application as plasticizers for various polymers, most notably for polyvinyl chloride (PVC). preprints.orgmdpi.com Recent studies have also highlighted their potential as excellent plasticizers for rubber compounds, particularly in passenger tire treads. preprints.org When added to polymers like ethyl cellulose (B213188), dimer acid and its esters with short alkyl chains have shown good miscibility and can act as effective plasticizers, comparable to the common petroleum-based plasticizer dioctyl phthalate (B1215562) (DOP). nih.gov These esters have been found to be more thermally stable than DOP. nih.gov The addition of these esters to ethyl cellulose decreases the rubbery modulus and the main transition temperatures of the polymer. nih.gov

Reduction Chemistry: Synthesis of Dimer Alcohols

The carboxylic acid functionalities of this compound can be reduced to hydroxyl groups, leading to the formation of dimer alcohols. mdpi.com This conversion is typically achieved through catalytic hydrogenation under more forcing conditions than those used for saturating the carbon-carbon double bonds. mdpi.com The resulting dimer alcohols retain the C36 backbone of the parent dimer acid but are characterized by the presence of terminal -OH groups instead of -COOH groups. mdpi.com These high molecular weight diols are valuable intermediates in the synthesis of polyesters and polyurethanes.

Functional Group Interconversion: Formation of Acid Chlorides, Amides, and Diisocyanates

The carboxylic acid groups of dimer acid can be readily converted into other functional groups, such as acid chlorides, amides, and diisocyanates, which serve as reactive intermediates for further polymer synthesis. atamanchemicals.com

Dimer Acid Chlorides can be synthesized from dimer acid, although specific details of the reaction conditions are not extensively documented in the provided sources. These acid chlorides are highly reactive intermediates used in the synthesis of polyamides and esters under milder conditions than direct polycondensation. researchgate.net

Dimer Acid Amides are formed by the reaction of dimer acid with amines. Polyamides based on dimer acid are a significant class of polymers with applications in hot-melt adhesives, coatings, and inks. atamanchemicals.comnih.gov The properties of these polyamides are influenced by the specific diamines used in the polymerization. researchgate.net For example, polyamides derived from aromatic diamines exhibit higher tensile strength and lap shear adhesion strength compared to those derived from aliphatic diamines. researchgate.net

Dimer Diisocyanates (DDI) are synthesized from dimer acid derivatives. dissertationtopic.net One synthetic route involves a Staudinger rearrangement reaction using dimeric fatty acid, sodium azide, triphenylphosphine, and N-chloro succinimide (B58015) as raw materials. dissertationtopic.net Another approach involves the reaction of dimer diamine with triphosgene (B27547) in a hydrocarbon solvent. google.com DDI is noted for its low toxicity, low vapor pressure, and insensitivity to water, making it a safer alternative to some other isocyanates. dissertationtopic.net It is used in the production of high-quality polyurethanes for coatings and textile finishing, imparting good weather resistance, abrasion resistance, and aging resistance. dissertationtopic.net

Hydrogenation Studies of Dimer Acid and its Derivatives

Hydrogenation is a key modification process for both dimer acid and its derivatives, aimed at saturating any remaining carbon-carbon double bonds in the aliphatic backbone. mdpi.comnih.gov This process leads to hydrogenated dimer acid (HDA), a product with improved thermal stability and a lighter color. google.com The hydrogenation is typically carried out using catalysts, though impurities in some dimer acid feedstocks, such as those derived from tall oil fatty acids (TOFA), can deactivate the catalysts. nih.gov

Hydrogenated dimer acids are used in applications where color stability and resistance to oxidation are important. nih.gov The hydrogenation process can be controlled to selectively saturate the double bonds without reducing the carboxylic acid groups. mdpi.com However, as mentioned earlier, under more severe conditions, the carboxylic acid groups can also be reduced to form dimer alcohols. mdpi.com Hydrogenated dimer acid-based esters have also been synthesized and investigated as biodegradable plasticizers for polylactic acid (PLA), showing excellent plasticization, thermal stability, and gas barrier properties. mdpi.com

Polymer Chemistry: Synthesis and Characterization of Octadecadienoic Acid, Dimer Based Polymers

Polyamides from Dimer Acid

Polyamides derived from octadecadienoic acid, dimer (commonly known as dimer acid) are a significant class of bio-based polymers. nih.govdntb.gov.uaresearchgate.net These materials are synthesized through the reaction of dimer acids with various diamines and are valued for their highly tunable properties and high bio-based content, making them suitable for a wide range of applications, including hot-melt adhesives, coatings, and engineering materials. nih.govdntb.gov.uaekb.eg The inherent structure of dimer acid, which is a C36 dicarboxylic acid derived from the dimerization of unsaturated C18 fatty acids like oleic and linoleic acid, imparts unique characteristics to the resulting polyamides. google.comijacskros.com The long, aliphatic nature of the dimer acid backbone results in polymers that are generally more flexible and less crystalline than conventional polyamides like nylon 6,6. ijacskros.comnih.gov

Condensation Polymerization with Diamines: Reaction Kinetics and Mechanisms

The synthesis of polyamides from dimer acid is typically achieved through condensation polymerization with diamines. researchgate.netyoutube.com This process involves the reaction between the carboxylic acid groups of the dimer acid and the amino groups of the diamine, forming an amide linkage and eliminating a molecule of water. youtube.com The reaction can be carried out via melt polycondensation, where the monomers are heated above their melting points to initiate polymerization. researchgate.net

The kinetics of this polyamidation reaction have been studied to understand and control the polymerization process. Research on the polymerization of dimer fatty acids with ethylenediamine (B42938) found that the reaction follows second-order kinetics up to approximately 90% conversion. uaeu.ac.aeresearchgate.net Above 90% conversion, the reaction transitions to third-order kinetics. researchgate.net Kinetic models have been developed to predict the polymerization behavior, which is crucial for industrial-scale production. uaeu.ac.ae The activation energy for the reaction has been reported to be around 66.7 kJ/mol for the forward rate constant before 90% conversion. uaeu.ac.ae The use of catalysts, such as phosphoric acid, can influence the reaction rate and equilibrium constant. researchgate.net

The choice of diamine reactant is a critical factor that significantly influences the properties of the final polyamide. researchgate.netnih.gov Various types of diamines, including short-chain aliphatic, long-chain aliphatic, and aromatic diamines, have been investigated.

Ethylenediamine : As a short-chain aliphatic diamine, ethylenediamine is commonly used to produce dimer acid-based polyamides. nih.govuaeu.ac.ae Kinetic studies have been specifically focused on its reaction with dimer acids, providing a foundational understanding of the polymerization process. uaeu.ac.aeresearchgate.net Polyamides made with ethylenediamine are used in applications like hot-melt adhesives. nih.govresearchgate.net

Alkylenediamines : Other alkylenediamines, such as hexamethylenediamine, are also used. google.comresearchgate.net The length of the alkyl chain in the diamine affects the polymer's thermal and mechanical properties. Longer chain diamines generally lead to more flexible polymers with lower melting points. The reaction of dimer acids with various alkylene diamines having 2 to 8 carbon atoms produces polyamides with good solvent resistance and high heat resistance. google.com

Aromatic Diamines : The use of aromatic diamines, such as 1,4-phenylenediamine and 4,4'-diphenyl dimeramide, results in polyamides with higher thermal stability and mechanical strength compared to those made with aliphatic diamines. researchgate.netresearchgate.net For instance, a polyamide synthesized from dimer acid and an aromatic diamine (DAP) exhibited a higher tensile strength and glass transition temperature (Tg) compared to one made with an aliphatic diamine (DAH). researchgate.net

To modify the properties of dimer acid-based polyamides, such as improving cold flow properties or shear adhesion performance, branched structures can be introduced. google.com This is typically achieved by incorporating a multi-functional co-monomer into the polymerization reaction. Commercial dimer acid grades often contain a fraction of "trimer acid," which is a C54 tricarboxylic acid. researchgate.netgoogle.com This trimer acid can act as a branching agent. By using a blend of dimer acid and trimer acid, a branched polymer architecture can be created. google.com The presence of these tri-functional monomers is beneficial for forming highly branched structures with a broad molecular weight distribution. google.com

There is a significant and growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels. researchgate.netkaist.ac.kr Dimer acids are prime examples of renewable feedstocks, as they are typically derived from plant-based oils such as tall oil, a byproduct of the Kraft pulping process. researchgate.nettus.ie This makes dimer acid-based polyamides an attractive option for producing sustainable, bio-based materials. researchgate.netresearchgate.net

The entire polyamide can be made from renewable resources by selecting a bio-based diamine. Research has focused on utilizing monomers derived from various biomass feedstocks to synthesize these polymers. researchgate.netresearchgate.net The resulting bio-based polyamides not only have a reduced environmental footprint but also offer unique properties that are highly tunable, making them valuable for a variety of high-performance applications. nih.govdntb.gov.uaresearchgate.net

Structure-Property Relationships in Dimer Acid-Based Polyamides

The physical and chemical properties of dimer acid-based polyamides are directly linked to their molecular structure, which is determined by the specific dimer acid and diamine monomers used. nih.govresearchgate.netnih.gov The long C36 hydrocarbon structure of the dimer acid makes the resulting polyamides more hydrophobic and flexible compared to short-chain nylons. nih.gov Key properties such as melting point (Tm), glass transition temperature (Tg), crystallinity, and mechanical strength can be systematically adjusted by varying the monomers. researchgate.netresearchgate.net

For example, polyamides synthesized with aromatic diamines generally show higher Tg and Tm compared to those made with aliphatic diamines. researchgate.net The incorporation of co-diacids like sebacic acid can also modify properties; increasing the sebacic acid content has been shown to increase the crystallinity of the resulting polyamide. researchgate.net These relationships allow for the design of polyamides with specific performance characteristics for targeted applications, from flexible adhesives to more rigid engineering plastics. nih.govresearchgate.net

| Polyamide | Diamine Type | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Softening Point |

|---|---|---|---|---|

| DAP | Aromatic | 34.8–48.2 °C researchgate.net | 140–181 °C researchgate.net | 112–115 °C researchgate.net |

| DAH | Aliphatic | Not specified | Not specified | 98–121 °C researchgate.net |

| Dimer Acid-Ethylenediamine Polyamide | Aliphatic (Short Chain) | Not specified | Not specified | ~100 °C nih.gov |

Commercial dimer acid is not a single compound but a complex mixture of various C36 dicarboxylic acid isomers. nih.gov These isomers can be acyclic, monocyclic, and polycyclic, and may also contain aromatic structures depending on the fatty acid feedstock and dimerization process. nih.gov This isomeric variety has a profound impact on the architecture of the resulting polyamides.

The presence of various linkages and branched structures within the dimer acid mixture disrupts the polymer chain regularity. nih.govresearchgate.netnih.gov This inherent structural irregularity limits the ability of the polyamide chains to pack into well-ordered crystalline domains. nih.govresearchgate.netnih.gov Consequently, dimer acid-based polyamides tend to be largely amorphous or have low crystallinity. ijacskros.com This amorphous nature is responsible for many of their characteristic properties, such as good flexibility, low softening points, and excellent adhesive properties, as it prevents the formation of the hard, rigid structures found in highly crystalline polyamides. ijacskros.comnih.gov

Effect of Diamine Chain Length and Structure on Polymer Properties

The properties of polyamides synthesized from this compound are profoundly influenced by the chain length and structure of the diamine comonomer. Research has shown that varying the diamine allows for the tailoring of thermal and mechanical properties of the resulting polymers.

New bio-based polyamides have been synthesized using rapeseed oil-based dimer acid and various diamines, including 1,2-diaminoethane, 1,6-diaminohexane, and 1,8-diaminooctane (B148097). The reactivity of the diamine was found to increase with chain length, with 1,8-diaminooctane being the most reactive due to its higher nucleophilic character. This increased reactivity can be attributed to the greater flexibility and reduced steric hindrance of the longer alkyl chain.

The structure of the diamine, whether aliphatic or aromatic, also plays a crucial role. Polyamides based on aromatic diamines, such as 4,4'-diaminodiphenyl sulfone, 4,4'-diamino-diphenyl methane, and p-phenylene diamine, generally exhibit higher tensile strength and lap shear adhesion strength compared to those synthesized with aliphatic diamines like hexamethylenediamine. researchgate.net The incorporation of rigid aromatic segments into the polymer backbone enhances intermolecular forces and chain stiffness, leading to improved mechanical performance. semanticscholar.org Conversely, the use of shorter chain diamines, like ethylenediamine, results in a less flexible polymer due to the proximity of the dimer acid molecules and a "knotting effect." ijacskros.com

The table below summarizes the effect of different diamines on the properties of dimer acid-based polyamides.

| Diamine | Diamine Type | Resulting Polyamide Properties |

| 1,2-diaminoethane | Aliphatic | Higher melting temperature, higher Young's modulus, lower flexibility. ijacskros.comresearchgate.net |

| 1,6-diaminohexane | Aliphatic | Intermediate properties. researchgate.net |

| 1,8-diaminooctane | Aliphatic | Higher reactivity, increased complex viscosity. researchgate.net |

| 4,4'-diaminodiphenyl sulfone | Aromatic | High tensile strength, high lap shear adhesion strength. researchgate.net |

| 4,4'-diamino-diphenyl methane | Aromatic | High tensile strength, high lap shear adhesion strength. researchgate.net |

| p-phenylene diamine | Aromatic | High tensile strength, high lap shear adhesion strength. researchgate.net |

Thermal Behavior and Crystallinity Studies of Polyamides

The thermal properties and crystallinity of polyamides derived from this compound are intricately linked to the structure of the diamine used in their synthesis. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are common techniques used to investigate these characteristics.

Polyamides synthesized from dimer acid and various aliphatic diamines (1,2-diaminoethane, 1,6-diaminohexane, and 1,8-diaminooctane) exhibit a low-order semi-crystalline structure. researchgate.net A proposed structural organization suggests the formation of local semi-crystalline segregation domains. researchgate.net The polyamide synthesized with 1,2-diaminoethane (DAPAe) was found to have the highest melting temperature, which is attributed to greater crystal cohesion. researchgate.net As the chain length of the aliphatic diamine increases, the glass transition temperature (Tg) also tends to increase. researchgate.net

In contrast, the incorporation of aromatic diamines leads to polyamides with significantly higher glass transition temperatures. semanticscholar.orgresearchgate.net For instance, a series of dimer acid-based polyamides synthesized with various aromatic diamines showed glass transition temperatures in the range of 34.8–48.2 °C and melting temperatures between 140 °C and 181 °C. researchgate.net Another study reported even higher glass transition temperatures of 210.5-219.6 °C and melting temperatures of 313.8-315.0 °C for polyamides synthesized from decanediamine and various aromatic diacids. researchgate.net The rigidity of the aromatic rings restricts segmental motion, thus elevating the Tg. mdpi.com

The crystallinity of these polyamides is also influenced by the specific comonomers. For example, in copolyamides of dimer acid, increasing the molar fraction of piperazine (B1678402) was found to decrease both the glass transition temperature and crystallinity. researchgate.net Conversely, increasing the mole fraction of a shorter dicarboxylic acid like sebacic acid led to an increase in crystallinity. researchgate.net X-ray diffraction patterns have indicated that all synthesized resins, regardless of the specific diamine, present a typical semicrystalline morphology. semanticscholar.org

The following table presents thermal data for various polyamides based on this compound.

| Diamine Comonomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity |

| Various Aromatic Diamines | 34.8 - 48.2 | 140 - 181 | Semicrystalline semanticscholar.orgresearchgate.net |

| Decanediamine (with aromatic diacids) | 125 - 130 | 305 - 343 | Semicrystalline researchgate.net |

| Aliphatic Diamines (general) | Lower Tg compared to aromatic | Lower Tm compared to aromatic | Semicrystalline researchgate.net |

| Aromatic Diamines (general) | Higher Tg compared to aliphatic | Higher Tm compared to aliphatic | Semicrystalline researchgate.net |

Mechanical and Rheological Characterization of Polyamide Materials

The mechanical and rheological properties of polyamides derived from this compound are critical for their potential applications and are strongly dependent on the polymer's molecular weight and the structure of the comonomers. semanticscholar.org

Polyamides synthesized with aromatic diamines generally exhibit superior mechanical strength compared to their aliphatic counterparts. researchgate.netsemanticscholar.org This is attributed to the rigid aromatic segments that enhance intermolecular forces and chain stiffness. semanticscholar.org For instance, the tensile strength of aromatic-based polyamides has been reported to be higher than that of aliphatic-based ones. researchgate.net In one study, the tensile strengths of polyamides from dimer acid and aromatic diamines ranged from 71.3 to 79.1 MPa. researchgate.net The use of hydrogenated dimer acid can also lead to polyamides with higher mechanical strength when compared to those made from unsaturated dimer acid. semanticscholar.org

The rheological behavior of these polyamides is also a key consideration. The complex viscosity of dimer acid-based polyamides has been shown to increase with the chain length of the aliphatic diamine. researchgate.net The melt flowability of these materials can vary significantly, with reported values ranging from 64.5 to 422.3 Pa·s at different shear rates. researchgate.net The temperature at which these materials are processed is crucial, as it significantly affects their rheology and, consequently, their adhesion properties in applications like hot melt adhesives. ijacskros.comsemanticscholar.org Studies have shown that there is an optimal application temperature that balances proper wetting of the substrate with the avoidance of cross-linking, which can negatively impact performance. ijacskros.comsemanticscholar.org

Modification of these polyamides can further alter their rheological properties. For example, melt-mixing a polyamide with a small amount of an alternative α-olefin–maleic anhydride (B1165640) copolymer can induce long-chain branching, leading to a significant increase in the primary normal stress difference under steady shear and strain hardening in transient elongational viscosity. researchgate.net

The table below summarizes key mechanical and rheological properties of polyamides based on this compound.

| Property | Value Range | Influencing Factors |

| Tensile Strength | 71.3 - 79.1 MPa (for aromatic-based) | Diamine structure (aromatic vs. aliphatic), hydrogenation of dimer acid. researchgate.netsemanticscholar.orgresearchgate.net |

| Intrinsic Viscosity | 1.7 - 2.2 dL/g | Molecular weight of the polymer. researchgate.net |

| Melt Flowability | 64.5 - 422.3 Pa·s | Shear rate, temperature, molecular structure. researchgate.net |

| Softening Point | 53 - 115 °C | Diamine chain length and structure. researchgate.netnih.gov |

Polyesters from Dimer Acid

This compound is a versatile building block for the synthesis of polyesters, offering a renewable alternative to petroleum-based monomers. Its long, branched aliphatic structure imparts unique properties such as flexibility and hydrophobicity to the resulting polyester (B1180765) resins.

Unsaturated polyester resins (UPRs) can be synthesized by the polycondensation of dimer acid with unsaturated dicarboxylic acids or anhydrides (like maleic anhydride) and various diols. The resulting unsaturated polyester prepolymer is then typically dissolved in a reactive diluent, such as styrene (B11656) or acrylic monomers, and cured to form a crosslinked thermoset.

A series of novel C36 dimer fatty acid-based unsaturated polyester resins have been prepared and crosslinked with agents like styrene, acrylic acid, and methacrylic acid. researchgate.net The crosslinking of the polyester chains through the reactive diluent creates a three-dimensional network structure. The nature of this crosslinking network, including the presence of both covalent bonds and hydrogen bonds, significantly influences the final properties of the material. researchgate.net

The introduction of dimer acid into the UPR backbone can lead to materials with improved mechanical properties. For example, crosslinked UPRs based on dimer acid have demonstrated increased stretchability (up to 57.3%), tensile strength (up to 17.1 MPa), and flexural strength (up to 33.4 MPa). researchgate.net Micromorphological analysis of the fracture surfaces of these resins indicated a transition from brittle to ductile failure, highlighting the toughening effect of the dimer acid component. researchgate.net

The synthesis of these UPRs is typically carried out via a melt polycondensation process. umcs.pl The reaction involves the esterification of the carboxylic acid groups of the dimer acid and the unsaturated diacid with the hydroxyl groups of the diol at elevated temperatures, often in the presence of a catalyst. umcs.plmdpi.com The degree of unsaturation in the polyester chain, which is determined by the ratio of unsaturated to saturated diacids, is a critical parameter that affects the crosslinking density and, consequently, the properties of the cured resin. umcs.pl

Dimer acid can be used as a comonomer with other dibasic acids and various polyols to synthesize a wide range of copolyesters with tailored properties. This approach allows for the modification of characteristics such as crystallinity, melting point, and mechanical performance.

For instance, dimer acid has been incorporated into copolyesters with other aliphatic or aromatic dicarboxylic acids. The choice of the co-diacid and the polyol influences the final properties of the copolyester. The use of polyols like neopentyl glycol, ethylene (B1197577) glycol, propylene (B89431) glycol, and 1,4-butanediol (B3395766) is common. google.com

The synthesis of these copolyesters is typically achieved through a polycondensation reaction. In one method, a thermoplastic polyester, such as polyethylene (B3416737) terephthalate (B1205515) (PET), is first depolymerized with a glycol to form a digested intermediate. This intermediate is then condensed with dimer fatty acid to produce the final polyester polyol. google.com This process allows for the incorporation of recycled materials into new polymer structures.

Fully bio-based polyester polyols have been synthesized using dimer acid and isosorbide, a renewable diol derived from starch. researchgate.net These polyester polyols can then be used in the preparation of other polymers, such as polyurethane coatings. researchgate.net The structural features of these polyester polyols can be characterized by end-group analysis and spectroscopic methods. researchgate.net

Polyurethanes from Dimer Acid Derivatives

Dimer acid and its derivatives, particularly dimer acid-based polyester polyols, are valuable components in the synthesis of polyurethanes (PUs). researchgate.netmdpi.comresearchgate.net The incorporation of the long, hydrophobic C36 dimer acid backbone into the polyurethane structure imparts several desirable properties, including enhanced hydrolytic stability, water resistance, and flexibility. pcimag.comresearchgate.net

The synthesis of polyurethanes generally involves the reaction of a diisocyanate with a polyol. acs.org In the case of dimer acid-based polyurethanes, the polyol component is a polyester polyol synthesized from dimer acid and a diol. These dimer acid-based polyester polyols serve as the soft segment in the polyurethane structure. researchgate.net The hard segments are formed by the reaction of the diisocyanate with a chain extender, which is typically a short-chain diol or diamine. hacettepe.edu.tr

The hydrophobic nature of the dimer acid significantly improves the water resistance of the resulting polyurethanes. pcimag.comresearchgate.net Waterborne polyurethanes (WPUs) prepared with dimer acid-based polyester polyols as the soft segment exhibit excellent water resistance, with water uptake decreasing significantly as the dimer acid content increases. researchgate.net These WPUs also show outstanding hydrolytic resistance and superior thermal stability. researchgate.net The water contact angle on the surface of WPU films increases with increasing dimer acid content, indicating a more hydrophobic surface. researchgate.net

Dimer acid can also be used to synthesize nonisocyanate polyurethanes (NIPUs). In this approach, dimer acid is first converted to a dimer acid cyclic carbonate (DACC). mdpi.com This DACC is then reacted with various amines to form the polyurethane structure without the use of isocyanates, which are known to have health and safety concerns. mdpi.com The presence of secondary hydroxyl groups in these NIPUs can form hydrogen bonds with the urethane (B1682113) groups, resulting in good mechanical properties and resistance to solvents and chemicals. mdpi.com

The properties of dimer acid-based polyurethanes can be tailored by varying the components used in their synthesis. For example, NIPUs synthesized from aromatic diamines show higher thermal stability than those from aliphatic amines due to the stiffness of the aromatic chain. mdpi.com

Development of Bio-based Polyurethane Systems (e.g., Non-Isocyanate Polyurethanes)

A significant area of research has focused on developing sustainable polyurethane systems, particularly non-isocyanate polyurethanes (NIPUs), to mitigate the health and environmental risks associated with toxic isocyanate precursors. mdpi.com Dimer acid is a promising green chemical for NIPU synthesis. mdpi.com

One common pathway to dimer acid-based NIPUs involves the synthesis of a dimer acid cyclic carbonate (DACC). This intermediate can be produced from the esterification of dimer acid with glycerol (B35011) carbonate, sometimes using a lipase (B570770) as a biocatalyst. mdpi.com The DACC is then reacted with various diamines to form polyhydroxyurethanes, the hallmark of NIPU chemistry. mdpi.com This route avoids the use of phosgene (B1210022) and isocyanates entirely. researchgate.net

Another approach involves a multi-step synthesis where short segments are first formed from the reaction of ethylene carbonate and a diamine. mdpi.com These segments are then used in a melt polycondensation reaction with dimer acid to create a NIPU-prepolymer, which can be subsequently cross-linked using epoxy resins to enhance its molecular weight and mechanical properties. mdpi.comacs.org The properties of the final NIPU can be tailored by the choice of amines and epoxy resins, which influence the crosslinking density. mdpi.com For instance, higher secondary amine and epoxy group numbers can lead to increased crosslinking, resulting in improved thermal stability and hardness. mdpi.com Research has also explored the synthesis of fully bio- and CO2-sourced NIPUs by reacting carbonated soybean oil with amino-telechelic oligoamides derived from fatty acids, yielding either thermoset or thermoplastic materials. acs.org

Table 1: Properties of Dimer Acid-Based Non-Isocyanate Polyurethanes (NIPUs)

| NIPU System | Synthesis Route | Key Findings | Resulting Properties |

|---|---|---|---|

| Dimer Acid Cyclic Carbonate (DACC) + Amines + Epoxy Resins | 1. Esterification of Dimer Acid and Glycerol Carbonate to form DACC. 2. Reaction with various amines and epoxy resins. | Crosslinking density, influenced by the type of amine and epoxy, is critical for final properties. mdpi.com | Higher crosslinking leads to improved thermal stability and mechanical strength (e.g., hardness). mdpi.com |

| Ethylene Carbonate + Diamines + Dimer Acid + Epoxy Resins | 1. Formation of short segments from ethylene carbonate and diamines. 2. Melt polycondensation with dimer acid to form prepolymer. 3. Curing with epoxy resin. | A multi-step method to build molecular weight and achieve a robust polymer network. mdpi.com | Thermally stable materials with tunable mechanical properties. mdpi.comacs.org |

Synthesis of Polyester Polyols from Dimer Acid

Dimer acid is extensively used in the synthesis of polyester polyols, which are crucial intermediates for conventional and waterborne polyurethane systems. pcimag.comresearchgate.net These polyols are typically produced through a polycondensation reaction between dimer acid and various diols or glycols. lecronchem.com The synthesis process involves esterification, where the carboxylic acid groups of the dimer acid react with the hydroxyl groups of the diol to form ester linkages, releasing water as a byproduct. lecronchem.com

The unique structure of dimer acid imparts significant advantages to the resulting polyester polyols. Their inherent hydrophobicity, due to the long aliphatic C36 backbone, significantly improves the hydrolytic stability of polyurethane dispersions (PUDs) made from them, a notable improvement over systems based on adipic acid. pcimag.com This resistance to water also enhances the storage stability of the PUDs. pcimag.com